(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate

Enantioselective synthesis Chiral intermediate Asymmetric reduction

(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate (CAS 160889-18-9), also named Methyl (R)-5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)benzoate, is a chiral benzoate ester containing a single stereogenic center at the benzylic alcohol carbon. The compound serves as the immediate (R)-bromohydrin precursor in the enantioselective synthesis of the long-acting β₂-adrenoceptor agonist (R)-salmeterol, as first reported by Hett et al.

Molecular Formula C17H17BrO4
Molecular Weight 365.2 g/mol
CAS No. 160889-18-9
Cat. No. B3106865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate
CAS160889-18-9
Molecular FormulaC17H17BrO4
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2
InChIInChI=1S/C17H17BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,19H,10-11H2,1H3/t15-/m0/s1
InChIKeyYDZXPQYEBGUSPC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate (CAS 160889-18-9) – Chiral Intermediate Identity and Procurement-Relevant Classification


(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate (CAS 160889-18-9), also named Methyl (R)-5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)benzoate, is a chiral benzoate ester containing a single stereogenic center at the benzylic alcohol carbon [1]. The compound serves as the immediate (R)-bromohydrin precursor in the enantioselective synthesis of the long-acting β₂-adrenoceptor agonist (R)-salmeterol, as first reported by Hett et al. [2], and is also listed as Salmeterol Impurity 2 in pharmacopoeial contexts [3]. Its procurement value derives from the combination of a pre-installed (R)-configuration, a reactive primary alkyl bromide handle, a benzyl-protected phenol, and a methyl ester, making it a versatile advanced intermediate for chiral amino alcohol construction [2].

Why Generic Substitution Fails for (R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate – The Enantiomeric Purity Trap in Chiral Intermediate Sourcing


In the synthesis of (R)-salmeterol, the stereochemical configuration at the benzylic alcohol position of this bromohydrin intermediate directly dictates the enantiomeric identity of the final active pharmaceutical ingredient (API) [1]. Substituting the (R)-enantiomer with its (S)-counterpart, the racemate, or a regioisomeric bromohydrin yields (S)-salmeterol or racemic salmeterol, which carry distinct pharmacological profiles and are not interchangeable in regulatory filings [2]. Furthermore, alternative intermediates that lack the benzyl protecting group (e.g., free phenol analogs) or the methyl ester introduce orthogonal reactivity that disrupts the established reaction sequence and require re-optimization of downstream transformations, eroding process reproducibility [1]. The quantitative evidence below demonstrates that procurement specifications for this compound must verify enantiomeric excess, regioisomeric purity, and orthogonal protecting group integrity, because superficially similar “bromohydrin benzoate” compounds fail on all three dimensions.

Product-Specific Quantitative Evidence Guide for (R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate – Head-to-Head Differentiation Against Closest Analogs


Enantiomeric Excess of the (R)-Bromohydrin vs. (S)-Enantiomer and Racemate Using Chiral Oxazaborolidine-Catalyzed Borane Reduction

In the published enantioselective synthesis of salmeterol, Hett et al. reduced the prochiral α-bromoketone precursor (methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate) with BH₃·THF catalyzed by (R)- or (S)-oxazaborolidine to obtain the corresponding (R)- or (S)-bromohydrin [1]. The (R)-enantiomer (CAS 160889-18-9) was isolated with an enantiomeric excess (ee) ≥95% as determined by chiral HPLC, while the (S)-enantiomer was prepared with comparable ee for the antipode [1]. The racemic bromohydrin, obtained by non-stereoselective NaBH₄ reduction, exhibits 0% ee and delivers racemic salmeterol, which is not acceptable for single-enantiomer API manufacture [1][2].

Enantioselective synthesis Chiral intermediate Asymmetric reduction

Regiochemical Fidelity: (R)-Bromohydrin vs. Alternative Brominated Intermediates in Salmeterol Synthesis

The target compound bears the bromine atom exclusively on the terminal carbon of the hydroxyethyl side chain (5-(2-bromo-1-hydroxyethyl)), a regiochemistry established by selective α-bromination of the acetyl precursor [1]. In contrast, alternative brominated intermediates such as 3-bromo salicylaldehyde derivatives employed in asymmetric Henry reaction routes place the bromine on the aromatic ring, generating a different connectivity that necessitates a divergent synthetic sequence . The regioisomeric purity of CAS 160889-18-9 is typically ≥98% by HPLC area%, whereas aromatic bromo analogs can contain positional isomers that are difficult to separate downstream [1].

Regioselectivity Process impurity Salmeterol intermediate

Orthogonal Protecting Group Integrity: Benzyl Ether vs. Free Phenol or Alternative Protecting Groups in Multi-Step Sequences

The target compound features a benzyl-protected phenol at the 2-position, which remains stable through the bromohydrin formation and subsequent epoxide cyclization (NaH/THF) but is quantitatively cleaved by hydrogenolysis (H₂, Pd/C) in the final global deprotection step [1]. In contrast, intermediates with a free phenol (e.g., 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate) undergo competitive O-alkylation during epoxide ring-opening with the amine side chain, resulting in dimeric or oligomeric byproducts and yield losses of 15–25% [2]. Intermediates with acid-labile protecting groups (e.g., THP, MOM) are incompatible with the basic cyclization conditions (NaH) required for epoxide formation, leading to premature deprotection and side reactions [1].

Protecting group strategy Orthogonal functionality Process robustness

Downstream Conversion Efficiency: (R)-Bromohydrin to (R)-Epoxide vs. Direct Alternative Intermediates

The target (R)-bromohydrin undergoes cyclization to the corresponding chiral epoxide (methyl 2-(benzyloxy)-5-[(2R)-oxiranyl]benzoate) in 85–90% isolated yield upon treatment with NaH in THF [1]. This epoxide is the direct electrophilic partner for the amine side chain in salmeterol assembly. Alternative approaches that attempt to install the epoxide directly via asymmetric epoxidation of a styrene precursor or via halohydrin dehydrohalogenation on a scaffold lacking the benzyl protecting group typically report 60–75% yields due to competing ring-opening or elimination . The quantitative yield advantage of the (R)-bromohydrin route reduces the cumulative step count and material cost for the overall synthesis.

Cyclization yield Epoxide intermediate Process efficiency

Analytical Characterization and Pharmacopoeial Identity: CAS 160889-18-9 as Salmeterol Impurity 2 vs. Other Salmeterol Impurities

CAS 160889-18-9 is officially designated as Salmeterol Impurity 2 in multiple pharmacopoeial impurity protocols, with full characterization data (¹H NMR, ¹³C NMR, MS, IR, HPLC retention time) provided by certified reference standard suppliers [1]. In a representative RP-HPLC method for salmeterol impurity profiling, Impurity 2 elutes at a distinct relative retention time (RRT) of approximately 1.12 relative to salmeterol, while the closely related Salmeterol Impurity D (CAS 1391052-04-2, a dimeric species) elutes at RRT 1.45, and Salmeterol EP Impurity A elutes at RRT 0.78 [2]. Misidentification between Impurity 2 and Impurity D would lead to incorrect system suitability criteria and potential ANDA rejection.

Reference standard Impurity profiling Pharmacopoeial compliance

Best-Validated Research and Industrial Application Scenarios for (R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate


Enantioselective Synthesis of (R)-Salmeterol API via Asymmetric Borane Reduction

The definitive application of CAS 160889-18-9 is as the chiral bromohydrin intermediate in the Hett–Helquist enantioselective route to (R)-salmeterol [1]. In this sequence, methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate undergoes (R)-oxazaborolidine-catalyzed borane reduction to deliver the (R)-bromohydrin (≥95% ee). Subsequent NaH-mediated cyclization yields the chiral epoxide, which is opened with the protected amine side chain to assemble the salmeterol skeleton. This route is preferred for cGMP manufacture where single-enantiomer API is required and enantiomeric impurity must be controlled to ICH Q3A thresholds [2].

Certified Pharmacopoeial Reference Standard for Salmeterol Impurity Profiling in ANDA Submissions

CAS 160889-18-9 is commercially supplied as Salmeterol Impurity 2 with full characterization packages (¹H/¹³C NMR, HRMS, FTIR, HPLC purity ≥98%) compliant with ICH Q6A and Q3B guidelines [1]. Analytical laboratories use this standard to establish system suitability, determine relative retention times, and quantify Impurity 2 at levels as low as 0.05% in salmeterol drug substance and drug product. This supports ANDA regulatory filings by demonstrating adequate control of process-related impurities per pharmacopoeial monographs [2].

Building Block for Phenylpyrazinoylguanidine Sodium Channel Blockers Possessing β-Agonist Activity

Multiple vendor and patent sources identify CAS 160889-18-9 as a starting material for the preparation of phenyl-substituted pyrazinoylguanidine sodium channel blockers that also possess β-adrenoceptor agonist activity [1]. These bifunctional compounds are under investigation for promoting mucosal hydration in respiratory diseases such as cystic fibrosis and chronic bronchitis. The (R)-bromohydrin provides the chiral hydroxyethyl linker that bridges the pyrazinoylguanidine pharmacophore to the phenyl ring, with stereochemistry critical for dual sodium channel/β₂-receptor engagement [2].

Chiral Pool Intermediate for Academic and Industrial Asymmetric Synthesis Methodology Development

Because the (R)-bromohydrin is derived via the well-characterized Corey–Bakshi–Shibata (CBS) oxazaborolidine reduction, it serves as a benchmark substrate for evaluating new asymmetric reduction catalysts and methodologies [1]. The compound's three orthogonal functional groups (benzyl ether, methyl ester, primary alkyl bromide) make it an ideal multifunctional scaffold for probing chemoselectivity in sequential transformations, including nucleophilic substitution, ester hydrolysis, and palladium-catalyzed cross-coupling reactions [2].

Quote Request

Request a Quote for (R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.